molecular formula C12H16BrNO3 B6629099 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid

Cat. No.: B6629099
M. Wt: 302.16 g/mol
InChI Key: ALPDJGHZQTVRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid, also known as BHMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHMPA is a derivative of propranolol, a beta-blocker medication used to treat high blood pressure and other cardiovascular conditions. However, BHMPA has unique properties that make it a useful tool for studying various biochemical and physiological processes.

Mechanism of Action

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid acts as a selective beta-adrenergic receptor antagonist, which means that it blocks the action of beta-adrenergic agonists such as adrenaline and noradrenaline. By blocking the beta-adrenergic receptors, this compound can modulate various physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. For example, this compound has been shown to reduce heart rate and blood pressure in animal models, indicating its potential use as a cardiovascular medication. This compound has also been shown to modulate glucose metabolism and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid is its selectivity for beta-adrenergic receptors, which allows for specific modulation of these receptors without affecting other receptor types. This compound is also relatively stable and can be stored for prolonged periods of time, making it a useful tool for long-term experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid. One area of interest is the development of new derivatives of this compound with enhanced properties such as increased solubility and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cardiovascular and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 5-bromo-2-hydroxybenzaldehyde, which is then reacted with ethylamine to form 5-bromo-2-hydroxybenzylamine. This intermediate compound is then coupled with 3-chloropropanoic acid using a peptide coupling agent to form this compound.

Scientific Research Applications

3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid has been used in various scientific research studies to investigate its mechanism of action and its biochemical and physiological effects. One of the main applications of this compound is in the study of beta-adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. This compound has been shown to selectively bind to beta-adrenergic receptors and can be used to study their function and regulation.

Properties

IUPAC Name

3-[(5-bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-2-14(6-5-12(16)17)8-9-7-10(13)3-4-11(9)15/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDJGHZQTVRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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